![molecular formula C13H14N4O4 B2714099 ethyl N-{cyano[2-(3-methoxyphenyl)hydrazin-1-ylidene]carbonyl}carbamate CAS No. 52262-79-0](/img/structure/B2714099.png)

ethyl N-{cyano[2-(3-methoxyphenyl)hydrazin-1-ylidene]carbonyl}carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

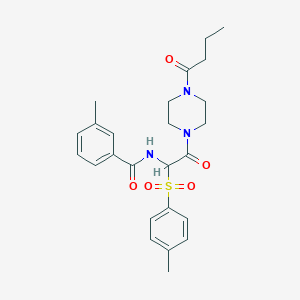

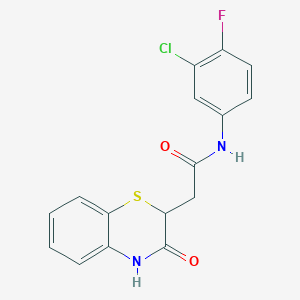

Ethyl N-[(Z)-cyano[2-(3-methoxyphenyl)hydrazin-1-ylidene]carbonyl]carbamate is a chemical compound with the CAS Number: 52262-79-0. It has a linear formula of C13H14N4O4 .

Molecular Structure Analysis

The InChI Code for this compound is 1S/C13H14N4O4/c1-3-21-13(19)15-12(18)11(8-14)17-16-9-5-4-6-10(7-9)20-2/h4-7,16H,3H2,1-2H3,(H,15,18,19)/b17-11- . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

The molecular weight of ethyl N-[(Z)-cyano[2-(3-methoxyphenyl)hydrazin-1-ylidene]carbonyl]carbamate is 290.28 .Scientific Research Applications

Antimitotic Agents

Research on chiral isomers of related compounds has shown their activity in biological systems, with some isomers demonstrating significant potency. Such studies often aim to understand the metabolic pathways and biological activities of these compounds, which can include antimitotic properties, potentially relevant to cancer research (Temple & Rener, 1992).

Catalytic Decomposition

Studies on the catalytic decomposition of dibenzylselenonium ylides with thioamides have explored the reaction mechanisms and products of such decompositions. This research can provide insights into the synthesis of novel compounds and the development of new catalytic processes (Tamagaki & Hatanaka, 1976).

Anticancer Agents

Alterations of the carbamate group in certain ethyl carbamate derivatives have been investigated for their effects on cellular tubulin binding, mitotic cell accumulation, and cytotoxic activities. These studies contribute to the development of new anticancer agents by exploring different chemical modifications (Temple, Rener, & Comber, 1989).

Antimicrobial Activity

Research on the synthesis and antimicrobial activity of compounds with modifications in the carbamate group or related structures has been conducted to identify new treatments for bacterial and fungal infections. These studies often involve screening synthesized compounds for their efficacy against various microorganisms (Mathada & Mathada, 2009).

Molecular Encapsulation

The encapsulation of metal complexes with specific ligands in materials like zeolite Y has been explored for catalytic applications. Such research aims to develop efficient and reusable catalysts for the oxidation of primary alcohols and hydrocarbons, highlighting the potential for chemical synthesis and industrial applications (Ghorbanloo & Alamooti, 2017).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or comes into contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for ethyl N-[(Z)-cyano[2-(3-methoxyphenyl)hydrazin-1-ylidene]carbonyl]carbamate involves the reaction of ethyl carbamate with 3-methoxybenzaldehyde to form ethyl N-(3-methoxybenzyl)carbamate, which is then reacted with hydrazine hydrate to form ethyl N'-hydrazinecarbonyl-N-(3-methoxybenzyl)carbamate. This intermediate is then reacted with acetylacetone to form ethyl N'-acetylacetonycarbonyl-N-(3-methoxybenzyl)hydrazinecarbamate, which is finally reacted with cyanogen bromide to form ethyl N-[(Z)-cyano[2-(3-methoxyphenyl)hydrazin-1-ylidene]carbonyl]carbamate.", "Starting Materials": [ "Ethyl carbamate", "3-methoxybenzaldehyde", "Hydrazine hydrate", "Acetylacetone", "Cyanogen bromide" ], "Reaction": [ "Ethyl carbamate is reacted with 3-methoxybenzaldehyde in the presence of a base to form ethyl N-(3-methoxybenzyl)carbamate.", "Ethyl N-(3-methoxybenzyl)carbamate is reacted with hydrazine hydrate in the presence of a base to form ethyl N'-hydrazinecarbonyl-N-(3-methoxybenzyl)carbamate.", "Ethyl N'-hydrazinecarbonyl-N-(3-methoxybenzyl)carbamate is reacted with acetylacetone in the presence of a base to form ethyl N'-acetylacetonycarbonyl-N-(3-methoxybenzyl)hydrazinecarbamate.", "Ethyl N'-acetylacetonycarbonyl-N-(3-methoxybenzyl)hydrazinecarbamate is reacted with cyanogen bromide in the presence of a base to form ethyl N-[(Z)-cyano[2-(3-methoxyphenyl)hydrazin-1-ylidene]carbonyl]carbamate." ] } | |

CAS RN |

52262-79-0 |

Molecular Formula |

C13H14N4O4 |

Molecular Weight |

290.27 g/mol |

IUPAC Name |

ethyl N-[2-cyano-2-[(3-methoxyphenyl)hydrazinylidene]acetyl]carbamate |

InChI |

InChI=1S/C13H14N4O4/c1-3-21-13(19)15-12(18)11(8-14)17-16-9-5-4-6-10(7-9)20-2/h4-7,16H,3H2,1-2H3,(H,15,18,19) |

InChI Key |

FXHSFULFXBFMJI-UHFFFAOYSA-N |

SMILES |

CCOC(=O)NC(=O)C(=NNC1=CC(=CC=C1)OC)C#N |

Canonical SMILES |

CCOC(=O)NC(=O)C(=NNC1=CC(=CC=C1)OC)C#N |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-(1H-indazol-3-yl)methanone](/img/structure/B2714016.png)

![N-(3,4-dichlorophenyl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2714022.png)

![2-(2-fluorophenoxy)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide](/img/structure/B2714025.png)

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-(4-methoxybenzoyl)pyrrolidine-2-carbohydrazide](/img/structure/B2714030.png)

![6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2714034.png)

![N-[(2-chloro-6-fluorophenyl)(cyano)methyl]-4-(pyridin-2-yl)butanamide](/img/structure/B2714037.png)

![Cis-3A,6A-Difluorohexahydropyrrolo[3,4-C]Pyrrol-1(2H)-One Hydrochloride](/img/structure/B2714039.png)